

Ivaltinostat Formic: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Ivaltinostat formic*

Cat. No.: *B8201730*

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Ivaltinostat (formic), also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. As a hydroxamic acid-based compound, it chelates the zinc ion in the catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, apoptosis, and inhibition of tumor growth in a variety of cancer models. The formic acid salt form of Ivaltinostat typically offers enhanced water solubility and stability for research and development purposes.^[1]

This technical guide provides an in-depth overview of Ivaltinostat's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This broad-spectrum inhibition disrupts key cellular processes essential for cancer cell proliferation and survival.

Key mechanistic highlights include:

- **Histone Hyperacetylation:** By inhibiting HDACs, Ivaltinostat increases the acetylation of histone proteins (notably H3 and H4), leading to a more relaxed chromatin structure. This facilitates the transcription of tumor suppressor genes that are often silenced in cancer.^{[1][2]}

- **Non-Histone Protein Acetylation:** Ivaltinostat also increases the acetylation of non-histone proteins, including tubulin and the tumor suppressor protein p53.[1][2]
- **p53 Pathway Activation:** Ivaltinostat induces the accumulation and acetylation of p53, promoting its transcriptional activity.[1][2] This leads to the enhanced expression of downstream targets such as p21 (Waf1/Cip1) and MDM2.[1][2] The activation of p21 is a critical step in inducing cell cycle arrest.
- **Hippo Pathway Modulation:** In cholangiocarcinoma cells, Ivaltinostat has been shown to downregulate key components of the Hippo signaling pathway, including YAP and TEAD4.[3] This is mediated, at least in part, by the upregulation of specific microRNAs, such as miR-509-3p.[3]
- **Induction of Apoptosis:** Ivaltinostat triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-3, -8, and -9.[2]
- **Cell Cycle Arrest:** The compound causes cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[2]

Preclinical Data

Ivaltinostat has demonstrated significant anti-proliferative activity across a range of cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of Ivaltinostat in various cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time
SNU-1196	Cholangiocarcinoma	0.63	72 hours[2]
SNU-1196/GR (Gemcitabine-Resistant)	Cholangiocarcinoma	0.93	72 hours[2]
SNU-308	Cholangiocarcinoma	1.80	72 hours[2]
BxPC3	Pancreatic Cancer	2.4	Not Specified[4]
HPAC	Pancreatic Cancer	7.4	Not Specified[4]
Capan-1	Pancreatic Cancer	10.7	Not Specified[4]

In non-small cell lung cancer (NSCLC) Calu6 cells, Ivaltinostat (0-10 μM for 48 hours) reduced cell proliferation to 40% of untreated cells.[2] Furthermore, a 3 μM concentration of Ivaltinostat for up to 24 hours significantly increased the proportion of Calu6 cells in the G2/M phase (up to 69%).[2]

In Vivo Efficacy

In a xenograft model using cholangiocarcinoma cells, Ivaltinostat administration led to a decrease in tumor volume and weight.[3] In pancreatic cancer xenograft models, the combination of Ivaltinostat with gemcitabine and erlotinib reduced tumor size by up to 50%.[4]

Clinical Data

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a focus on pancreatic ductal adenocarcinoma (PDAC).

Phase I/II Study in Pancreatic Cancer (Ivaltinostat + Gemcitabine + Erlotinib)

A phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic PDAC.[5][6][7]

Parameter	Result
Maximum Tolerated Dose (MTD) of Ivaltinostat	250 mg/m ² [5] [6] [7]
Objective Response Rate (ORR)	25.0% [5] [6] [7]
Disease Control Rate (DCR)	93.8% [5] [6] [7]
Median Overall Survival (OS)	8.6 months [5] [6] [7]
Median Progression-Free Survival (PFS)	5.3 months [5] [6] [7]

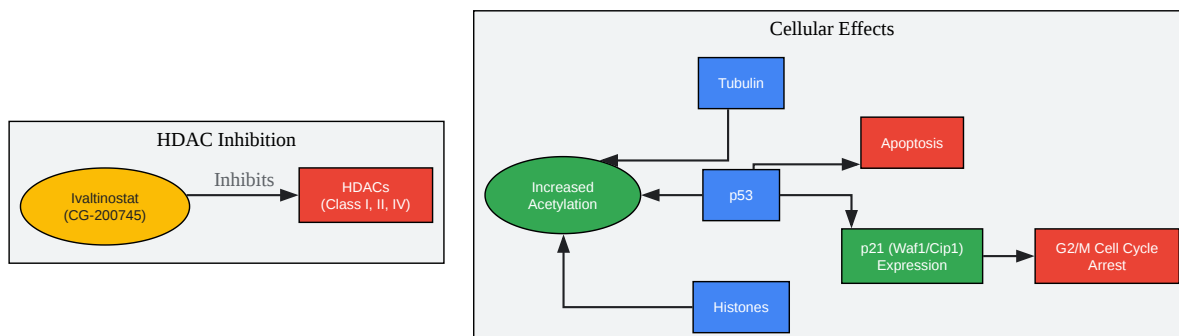
Phase Ib Study in Metastatic Pancreatic Cancer (Ivaltinostat + Capecitabine)

A Phase Ib trial investigated Ivaltinostat in combination with capecitabine for patients with pretreated metastatic PDAC.[\[8\]](#)

Parameter	Result
Recommended Phase 2 Dose (RP2D) of Ivaltinostat	250 mg/m ² [8]
Common Treatment-Emergent Adverse Events (TEAEs)	Fatigue (53.6%), Nausea (50.0%), Palmar-plantar erythrodysesthesia syndrome (42.9%), Diarrhea (35.7%), Constipation (32.1%) [8]
Grade 3 Adverse Events	Neutropenia (21.4%), Anemia (14.3%), Abdominal pain (10.7%), Diarrhea (10.7%) [8]
Grade 4 Adverse Events	Neutropenia (3.6%), Thrombocytopenia (3.6%) [8]

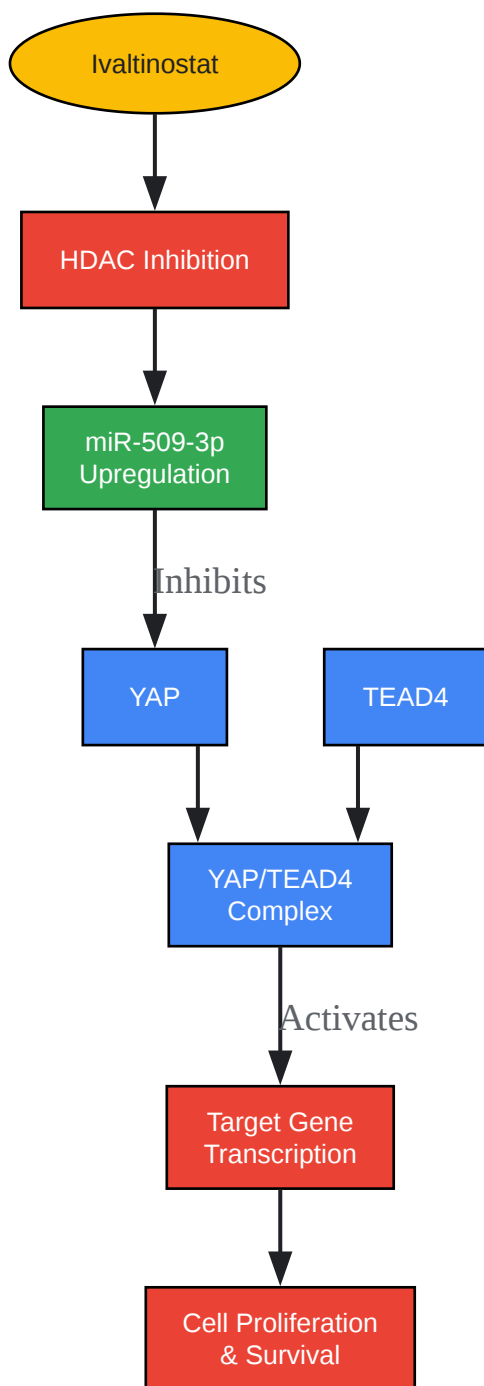
Signaling Pathways and Experimental Workflows

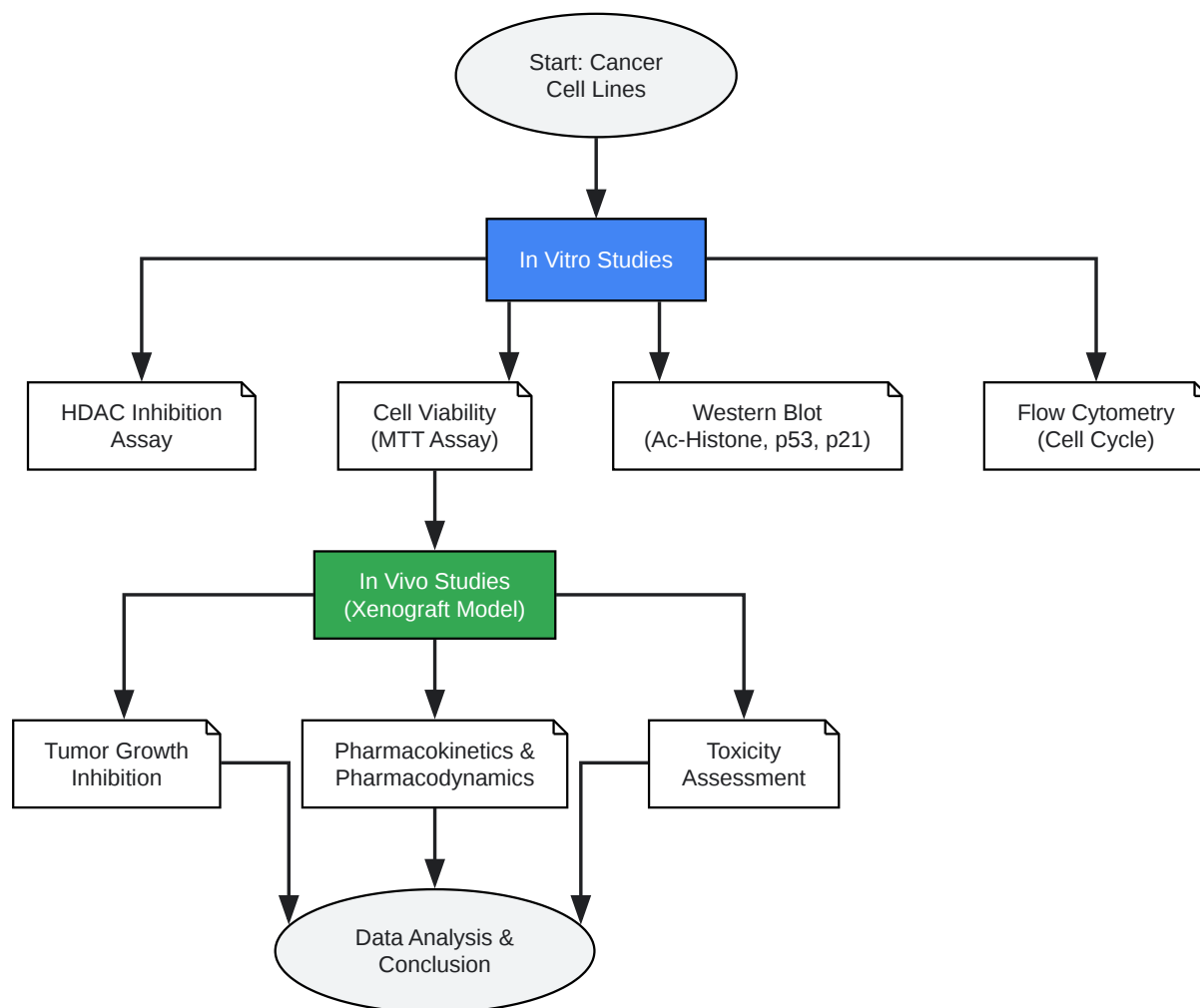
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Ivaltinostat and a general workflow for its preclinical evaluation.



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Core Mechanism of Ivaltinostat Action.





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